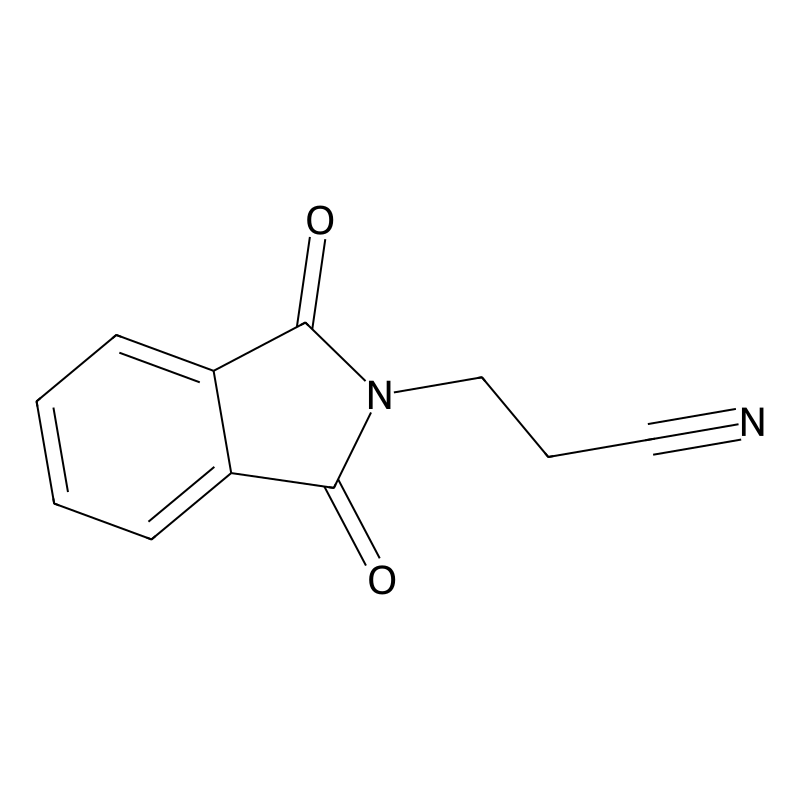

N-(2-Cyanoethyl)phthalimide

Content Navigation

Researchers face risks handling toxic acrylonitrile for direct aminopropyl introduction and low yields from alternative routes. N-(2-Cyanoethyl)phthalimide provides a pre-formed, stable solid protected amine synthon.

- Eliminates direct acrylonitrile use; solid form enhances process safety and reproducibility.

- Enables high-yield (85-90%) hydrolysis to β-alanine, a key nutraceutical and API building block.

- Ensures selective primary amine deprotection, preventing over-alkylation common in Gabriel syntheses.

Ideal for pharmaceutical intermediate manufacturing and multi-step API synthesis requiring controlled amine installation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

N-(2-Cyanoethyl)phthalimide (CAS: 3589-45-5) is a crystalline solid that serves as a key intermediate in organic synthesis, particularly as a protected precursor for β-alanine and other primary amines.[1] Structurally, it incorporates the phthalimide group, a widely used protecting group for ammonia that prevents over-alkylation, a common issue in direct amination reactions.[2][3][4] Its primary function is to enable the controlled introduction of a protected aminopropyl functional group, which can be subsequently deprotected under specific conditions to yield a primary amine or hydrolyzed to form β-alanine.[1]

Procurement Fit

References

- [1] Gabriel Synthesis. Chemistry LibreTexts. Updated January 22, 2023.

- [2] β-ALANINE. Organic Syntheses, Coll. Vol. 3, p.34 (1955); Vol. 29, p.11 (1949).

- [3] Gabriel synthesis. Wikipedia.

- [4] The Gabriel Synthesis. Master Organic Chemistry. Published January 31, 2018.

- [5] The Gabriel Synthesis of Primary Amines. Chemistry Steps. Published April 15, 2020.

Attempting to replace N-(2-Cyanoethyl)phthalimide by directly reacting its precursors, such as phthalimide and acrylonitrile, introduces significant process control and safety challenges. Acrylonitrile is a volatile, toxic, and highly reactive liquid that requires specialized handling, whereas N-(2-Cyanoethyl)phthalimide is a stable, manageable solid. Similarly, using potassium phthalimide, a common Gabriel synthesis reagent, necessitates different reaction conditions, typically involving alkyl halides rather than Michael addition, and can lead to difficulties in product purification.[2][5] The use of the pre-formed N-(2-Cyanoethyl)phthalimide circumvents these issues, offering a more reproducible and process-friendly route for introducing the protected aminopropyl moiety, which is critical for achieving high-purity downstream products in industrial and pharmaceutical applications.

Substitution Risk

Hydrolysis Yield for β-Alanine

The use of N-(2-Cyanoethyl)phthalimide (referred to as β-phthalimidopropionitrile) as a precursor for β-alanine allows for high-yield synthesis. One established method involves the hydrolysis of the nitrile and subsequent cleavage of the phthalimide group, resulting in yields of 85–90%.[1] This compares favorably to alternative routes such as the Hofmann degradation of succinimide, which typically yields around 50%, or the high-pressure ammoniation of acrylic acid, which presents significant process challenges.[6] The high conversion rate from this stable, solid precursor minimizes byproduct formation and simplifies purification.

| Evidence Dimension | Overall Yield of β-Alanine |

| Target Compound Data | 85–90% (via hydrolysis of N-(2-Cyanoethyl)phthalimide) |

| Comparator Or Baseline | Succinimide (via Hofmann degradation): ~50% |

| Quantified Difference | Up to 1.8x higher yield compared to the succinimide route. |

| Conditions | Hydrolysis of N-(2-Cyanoethyl)phthalimide followed by deprotection, compared to Hofmann degradation of succinimide in alkaline sodium hypochlorite solution. |

For buyers requiring a high-purity, high-yield source for β-alanine or its derivatives, this precursor provides a more efficient and economical synthesis route than common alternatives.

Safer Gabriel-Type Reactions

N-(2-Cyanoethyl)phthalimide can be synthesized in very high yield (96%) from potassium phthalimide and 3-bromopropanenitrile.[7] This demonstrates the efficiency of the phthalimide group in selective N-alkylation. The traditional Gabriel synthesis uses potassium phthalimide to react with alkyl halides.[2][5] N-(2-Cyanoethyl)phthalimide provides an alternative entry point, acting as a stable, pre-functionalized intermediate. This avoids the need to handle corrosive alkyl halides like 3-bromopropanenitrile directly in subsequent steps, improving process safety and handling for labs that wish to introduce the 2-cyanoethyl-protected amine group onto other molecules.

| Evidence Dimension | Synthesis Yield |

| Target Compound Data | 96% yield in the synthesis of N-(2-Cyanoethyl)phthalimide itself. |

| Comparator Or Baseline | Traditional Gabriel Synthesis (using potassium phthalimide + alkyl halide). |

| Quantified Difference | Demonstrates high efficiency of the core phthalimide reaction. |

| Conditions | Reaction of potassium phthalimide with 3-bromopropanenitrile in DMF at 80°C. |

This compound provides a safer, pre-made building block for complex syntheses, bypassing the direct handling of hazardous alkylating agents required when starting from potassium phthalimide.

β-Alanine for Supplements & Industry

As a direct precursor, N-(2-Cyanoethyl)phthalimide is an excellent choice for the synthesis of β-alanine, a key component in nutritional supplements and as a building block for other chemicals. The documented high-yield hydrolysis (85-90%) makes it a more efficient starting material compared to lower-yielding alternatives like the Hofmann degradation of succinimide.[1][7]

Pharmaceutical Intermediates Synthesis

In multi-step pharmaceutical synthesis, process control and purity are paramount. This compound serves as a stable, solid source for the aminopropyl synthon, avoiding the handling of volatile and toxic reagents like acrylonitrile. Its use facilitates the clean and predictable introduction of a primary amine after deprotection, a crucial step in the synthesis of many active pharmaceutical ingredients (APIs).

Specialty Amines in Materials Science

The phthalimide group effectively prevents the over-alkylation that plagues direct amination with alkyl halides, ensuring the selective formation of primary amines upon deprotection.[2] For researchers developing polymers or functional materials requiring a primary amine for cross-linking or surface modification, N-(2-Cyanoethyl)phthalimide provides a reliable route to the necessary aminopropyl-functionalized monomers or intermediates.

Application Fit

References

- [1] β-ALANINE. Organic Syntheses, Coll. Vol. 3, p.34 (1955); Vol. 29, p.11 (1949).

- [2] Parthasarathy, T., et al. (2019). Advances in the synthesis of β-alanine. Beni-Suef University Journal of Basic and Applied Sciences, 8(1), 1-10.

- [3] The Gabriel Synthesis of Primary Amines. Chemistry Steps. Published April 15, 2020.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types